Physical and chemical properties of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
Physical and chemical properties of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone, a key building block in medicinal chemistry. The document details the compound's structural and physicochemical characteristics, offers insights into its synthesis, and discusses its potential applications in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, providing foundational knowledge to facilitate its use in the synthesis of complex molecules.
Introduction
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a halogenated pyridinyl ketone that has garnered interest in the field of medicinal chemistry. The presence of a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for incorporation into drug candidates. The chloropyridinyl scaffold is also a common feature in a variety of biologically active compounds. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | N/A |
| CAS Number | 1060802-11-0 | [1][2] |
| Molecular Formula | C₇H₃ClF₃NO | [1][2] |
| Molecular Weight | 209.55 g/mol | [1] |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available (Analogous compound: 203 °C) | N/A |
| Solubility | Not available | N/A |
| Purity (Typical) | >95% | [2][3] |
| Storage | Sealed in a dry place at room temperature. | [1][2] |
Synthesis and Reactivity
The synthesis of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is not extensively detailed in publicly accessible literature. However, based on general principles of organic chemistry and patents for related compounds, a plausible synthetic route involves the Friedel-Crafts acylation or a Grignard reaction.
A general approach for the synthesis of aryl trifluoromethyl ketones involves the reaction of a suitable organometallic reagent with a trifluoroacetylating agent. For instance, a Grignard reagent derived from a chloropyridine precursor could be reacted with a trifluoroacetyl source.
Conceptual Synthetic Workflow:
The following diagram illustrates a conceptual synthetic pathway for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. This is a generalized representation and specific reaction conditions would require optimization.
Caption: Conceptual synthesis of the target compound.
Reactivity Profile:
The reactivity of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is dictated by the electrophilic nature of the carbonyl carbon and the trifluoromethyl group, as well as the pyridine ring.
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Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack, allowing for a variety of derivatizations such as reduction to the corresponding alcohol, formation of imines, and other standard ketone chemistries.
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Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon.
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Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, although the presence of the electron-withdrawing trifluoroacetyl group can influence the regioselectivity of such reactions.
Spectroscopic Analysis
While specific spectroscopic data for 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is not widely published, the expected spectral characteristics can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro and trifluoroacetyl substituents.
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¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbonyl carbon and the carbon attached to the trifluoromethyl group would have characteristic chemical shifts.
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¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
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IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the trifluoromethyl group and other fragments.
Applications in Drug Discovery and Development
The trifluoromethylpyridine motif is a key structural element in a number of active agrochemical and pharmaceutical ingredients.[4] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity to biological targets.[5]
While specific applications of 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone are not extensively documented in the literature, its structure suggests its potential as a versatile intermediate for the synthesis of a range of biologically active molecules. For example, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have shown potential as novel candidates for the treatment of gram-positive bacterial infections.[6] This highlights the potential of substituted pyridinyl compounds in the development of new therapeutics.
Potential Therapeutic Areas:
The structural motifs present in this compound are found in molecules with a wide range of biological activities, suggesting potential for its derivatives in areas such as:
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Oncology
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Infectious Diseases
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Inflammatory Disorders
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Neurological Disorders
Illustrative Signaling Pathway Involvement:
The following diagram illustrates a generic signaling pathway where a hypothetical drug candidate, synthesized using the topic compound as a building block, could act as an inhibitor.
Caption: Hypothetical drug action on a signaling pathway.
Safety and Handling
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Fire Safety: Keep away from open flames and sources of ignition.
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Storage: Store in a tightly sealed container in a cool, dry place.
It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.
Conclusion
1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone is a valuable chemical entity with significant potential in the field of drug discovery. Its unique combination of a chloropyridine ring and a trifluoromethyl ketone group provides a versatile platform for the synthesis of novel compounds with diverse biological activities. While there is a need for more comprehensive public data on its specific properties and reactivity, this guide consolidates the currently available information to aid researchers in its effective utilization. As the demand for novel therapeutic agents continues to grow, the importance of such specialized building blocks in medicinal chemistry is undeniable.
References
- ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives - Google Patents.
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Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 196-211. Available at: [Link]
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ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]
- Cayman Chemical. (2025). Palmityl Trifluoromethyl Ketone - Safety Data Sheet.
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Gothwal, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 10(63), 38459-38481. Available at: [Link]
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
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Wang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4343. Available at: [Link]
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Taizhou Absiobiotec Co Ltd. (2020). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Eureka | Patsnap. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). DEVELOPMENT AND EVALUATION OF TASTE MASKED SUSPENSION OF PROKINETIC AGENT BY USING ION EXCHANGE RESIN.
- WO2016058881A3 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof - Google Patents.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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SpectraBase. (n.d.). 1-(3,4-difluorophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]
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Anichem. (n.d.). 1-(5-Chloro-pyridin-3-yl)-2,2,2-trifluoro-ethanone In Stock. Retrieved from [Link]
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Lead Sciences. (n.d.). 1-(5-Chloropyridin-3-yl)-2,2,2-trifluoroethanone. Retrieved from [Link]
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